3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
CAS No.: 257862-49-0
Cat. No.: VC4921406
Molecular Formula: C9H8F3N3
Molecular Weight: 215.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 257862-49-0 |
|---|---|
| Molecular Formula | C9H8F3N3 |
| Molecular Weight | 215.179 |
| IUPAC Name | 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3 |
| Standard InChI Key | YYACOYYXLDLBTI-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at three positions:
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Position 2: A cyano group (–C≡N), which enhances polarity and participates in dipole-dipole interactions.
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Position 3: A dimethylamino group (–N(CH₃)₂), providing basicity and influencing solubility.
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Position 5: A trifluoromethyl group (–CF₃), known for its electron-withdrawing effects and metabolic resistance .
The IUPAC name, 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, reflects this substitution pattern. Key identifiers include:
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CAS Registry Number: 257862-49-0.
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SMILES: CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N.
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InChIKey: YYACOYYXLDLBTI-UHFFFAOYSA-N.
Crystallographic and Stereochemical Considerations
While X-ray crystallography data for this specific compound is limited, analogs like 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) exhibit planar pyridine rings with substituents adopting positions perpendicular to the ring to minimize steric hindrance . The trifluoromethyl group’s tetrahedral geometry and the cyano group’s linearity likely create a steric environment that influences reactivity and intermolecular interactions .
Synthesis Methods and Optimization
Key Synthetic Routes
The synthesis of 3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step functionalization of pyridine precursors. A patent (CN106349159A) describes a related synthesis for 3-chloro-2-cyano-5-trifluoromethyl pyridine, which shares structural similarities :
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Salt Formation:
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Cyanation:
Yield Optimization:
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Using DMAP as an activator reduces cyanide consumption to 1–1.5 equivalents, improving atom economy .
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Low-toxicity solvents like dichloromethane enhance safety and facilitate solvent recycling .
Alternative Approaches
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Direct Cyanation: Substituting halogen atoms (Cl, Br) at position 2 with cyanide using CuCN or Ni catalysts in polar aprotic solvents .
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Oxidative Cyanation: Treating pyridine N-oxides with trimethylsilyl cyanide (TMSCN) and an oxidizing agent .
Physicochemical Properties
The trifluoromethyl group lowers electron density at the pyridine ring, reducing basicity compared to unsubstituted pyridines . The cyano group increases polarity, rendering the compound moderately soluble in polar aprotic solvents.
Applications in Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a precursor for apalutamide intermediates, nonsteroidal antiandrogens used in prostate cancer therapy . For example, 5-amino-3-(trifluoromethyl)picolinonitrile (CAS 573762-62-6) is a key building block in apalutamide synthesis .
Role in Material Science
Electronic Materials
Trifluoromethylpyridines are explored in organic semiconductors due to their electron-deficient nature, which facilitates n-type charge transport . The cyano group’s strong dipole moment further augments electron affinity, making the compound suitable for use in:
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OLEDs: As electron-transport layers.
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Sensors: For detecting nitroaromatic explosives via fluorescence quenching .
Coordination Chemistry
The dimethylamino group can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions.
Analytical Characterization Techniques
Spectroscopic Methods
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IR: Stretching vibrations at ~2240 cm⁻¹ (C≡N) and 1120 cm⁻¹ (C–F).
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MS: ESI-MS typically shows [M+H]⁺ at m/z 216.1.
Chromatography
Future Research Directions
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